1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
The compound 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group and linked to a piperazine-ethanone moiety.
Properties
IUPAC Name |
1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-5-6-17-15(11-12)18-14-3-4-16(20-19-14)22-9-7-21(8-10-22)13(2)23/h3-6,11H,7-10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKUEWRLLZRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 4-Methylpyridin-2-yl Group: The pyridazine core is then reacted with 4-methylpyridin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired substitution.
Introduction of Piperazine Ring: The substituted pyridazine is further reacted with piperazine under reflux conditions to introduce the piperazine ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s pyridazine core distinguishes it from pyrimidine-based analogs (e.g., ), which may alter binding affinity due to differences in aromatic π-stacking and hydrogen-bonding geometry.
- Substitutions on the pyridazine ring (e.g., 4-methylpyridin-2-ylamino vs. dichloro-benzyloxy in ) modulate electronic properties and steric bulk, impacting solubility and target engagement.
- Synthetic routes commonly employ Cs₂CO₃ or NaBH(OAc)₃ for coupling reactions, as seen in , suggesting scalable methodologies for structural diversification.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties of Selected Compounds
Key Observations :
- The target compound’s lower molecular weight (~366.4 vs. 438.9 in ) may enhance membrane permeability, a critical factor for central nervous system (CNS) targets.
- The 4-methylpyridin-2-ylamino group introduces moderate hydrophobicity (LogP ~2.1), balancing solubility and bioavailability compared to more lipophilic analogs like the dichloro-benzyloxy derivative in .
Biological Activity
1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyridazine ring and piperazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H20N8O, with a molecular weight of 376.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N8O |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1226443-31-7 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and antiparasitic effects.
Antimicrobial Activity
Studies have shown that derivatives of the compound possess significant antimicrobial properties. For instance, a related compound demonstrated modest potency against Cryptosporidium species, with an EC50 value of 2.1 μM in vitro. This activity was confirmed in several in vivo models, including mouse and calf infections .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in cancer cell lines. For example, a derivative showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as a candidate for cancer therapy .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
- Ion Channel Modulation : Preliminary findings suggest that it might affect ion channels, particularly the hERG channel, which is critical for cardiac function .
Case Studies and Research Findings
Recent studies provide insights into the biological activity and therapeutic potential of this compound:
- Cryptosporidiosis Treatment : A study highlighted the efficacy of related compounds against Cryptosporidium, demonstrating significant reduction in infection rates in animal models .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound could induce cell death through apoptosis pathways, outperforming some conventional treatments .
- Cholinesterase Inhibition : Another study focused on its ability to inhibit cholinesterase enzymes, showcasing its potential role in treating Alzheimer’s disease by enhancing cholinergic signaling .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step routes, such as:
- Coupling reactions : Amine-pyridazine coupling under reflux conditions (e.g., ethanol or DMF) to introduce the 4-methylpyridin-2-ylamino group .
- Piperazine functionalization : Alkylation or acylation of the piperazine ring using acetylating agents like acetyl chloride in the presence of base catalysts .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify connectivity of the pyridazine, piperazine, and acetyl groups .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D spatial arrangements, particularly piperazine ring conformation .
Q. What structural features contribute to its pharmacological potential?
The compound’s bioactivity is influenced by:
- Pyridazine core : Enables π-π stacking with biological targets .
- Piperazine moiety : Enhances solubility and modulates receptor binding .
- Acetyl group : Stabilizes the molecule via hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Strategies include:
- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction efficiency .
- Catalyst use : Palladium catalysts for Suzuki-Miyaura cross-coupling in pyridazine functionalization .
Q. What in vitro bioassays are suitable for evaluating biological activity?
Recommended assays:
- Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ kits for kinase targets .
- Apoptosis studies : Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa) to assess pro-apoptotic effects .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with receptors like serotonin or dopamine transporters .
Q. How can contradictory solubility data be resolved?
Methodological approaches:
- Solubility profiling : Use shake-flask methods with HPLC quantification across pH 1–10 .
- Co-solvent systems : Test binary solvent mixtures (e.g., DMSO:PBS) to enhance solubility .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains .
- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Develop predictive models using substituent electronic parameters (e.g., Hammett constants) .
Q. How are degradation pathways analyzed under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers, followed by LC-MS to identify degradation products .
- Photostability testing : Use ICH Q1B guidelines with UV light exposure to assess light-induced degradation .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Modify the pyridazine’s 4-methyl group to electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
- Piperazine substitution : Replace acetyl with sulfonyl or carbonyl groups to alter pharmacokinetics .
- Bioisosteric replacement : Substitute pyridazine with triazine to assess impact on target affinity .
Q. What strategies mitigate toxicity in preclinical models?
- ADMET profiling : Use in silico tools like SwissADME to predict absorption and cytochrome P450 interactions .
- Metabolite identification : LC-MS/MS to detect reactive metabolites causing hepatotoxicity .
- Functional group masking : Introduce prodrug moieties (e.g., ester groups) to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
